molecular formula C11H24N2O5 B1681244 t-Boc-Aminooxy-PEG2-amine CAS No. 252378-69-1

t-Boc-Aminooxy-PEG2-amine

Cat. No. B1681244
M. Wt: 264.32 g/mol
InChI Key: LHNRKSSHYXYKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Boc-Aminooxy-PEG2-amine is a PEG derivative that contains a Boc-protected aminooxy group and a free amino (NH2) group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage . This compound is commonly used as a protected amino acid derivative, where the Boc (tert-butyloxycarbonyl) acts as a protecting group for the amino group, preventing it from being active and thus maintaining its stability during chemical reactions .


Molecular Structure Analysis

The molecular formula of t-Boc-Aminooxy-PEG2-amine is C11H24N2O5 . It has a molecular weight of 264.3 g/mol .


Chemical Reactions Analysis

The amino group in t-Boc-Aminooxy-PEG2-amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage .


Physical And Chemical Properties Analysis

T-Boc-Aminooxy-PEG2-amine is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media . . It is soluble in water, DMSO, DMF, and DCM .

Scientific Research Applications

Polymerization and Material Science

t-Boc-Aminooxy-PEG2-amine is utilized in the modification of materials and polymers, enhancing their properties for various applications. For example, it plays a crucial role in the polymerization kinetics of modified epoxy-amine systems, where complex formation with PEG significantly impacts the cure kinetics of multicomponent epoxy-amines. This modification is critical in achieving accurate reaction rate predictions across different conditions, demonstrating the importance of t-Boc-Aminooxy-PEG2-amine in material science and engineering (Swier et al., 2005).

Catalyst-Free Chemoselective Modifications

t-Boc-Aminooxy-PEG2-amine is also pivotal in catalyst-free chemoselective modifications, specifically in the N-tert-butyloxycarbonylation of amines in water. This process results in chemoselectively formed N-t-Boc derivatives without side products, showcasing its utility in organic synthesis and the preparation of optically pure derivatives (Chankeshwara & Chakraborti, 2006).

Biomedical Applications

In biomedical applications, t-Boc-Aminooxy-PEG2-amine is instrumental in the development of nanoparticle systems for drug delivery and diagnostic purposes. For instance, its incorporation into nanoparticle design allows for the conjugation with cell targeting agents, highlighting its role in enhancing the specificity and efficacy of therapeutic agents. This is particularly evident in systems designed for magnetic resonance imaging (MRI) and controlled drug delivery, where the functionalization with t-Boc-Aminooxy-PEG2-amine improves the targeting and delivery of therapeutic compounds (Kohler, Fryxell, & Zhang, 2004).

PEGylation and Drug Delivery

The versatility of t-Boc-Aminooxy-PEG2-amine extends to the field of PEGylation, where it contributes to the development of biocompatible and biodegradable polymeric materials. Its application in PEGylation processes is critical for modifying the pharmacokinetics and biodistribution of drugs, thereby enhancing their therapeutic potential. This includes the preparation of PEGylated bioreducible poly(amido amine)s for non-viral gene delivery, indicating its significant impact on the efficiency and safety of gene therapy approaches (Lin & Engbersen, 2011).

Future Directions

T-Boc-Aminooxy-PEG2-amine is commonly used in solid-phase synthesis . Therefore, it may continue to be a valuable reagent in the field of peptide synthesis and other related research areas.

properties

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRKSSHYXYKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202806
Record name 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-Aminooxy-PEG2-amine

CAS RN

252378-69-1
Record name 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252378-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
t-Boc-Aminooxy-PEG2-amine
Reactant of Route 2
t-Boc-Aminooxy-PEG2-amine
Reactant of Route 3
Reactant of Route 3
t-Boc-Aminooxy-PEG2-amine
Reactant of Route 4
Reactant of Route 4
t-Boc-Aminooxy-PEG2-amine
Reactant of Route 5
t-Boc-Aminooxy-PEG2-amine
Reactant of Route 6
t-Boc-Aminooxy-PEG2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.